3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1620574-98-2
Cat. No.: VC4085073
Molecular Formula: C16H23BN2O2
Molecular Weight: 286.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620574-98-2 |
|---|---|
| Molecular Formula | C16H23BN2O2 |
| Molecular Weight | 286.2 |
| IUPAC Name | 3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C16H23BN2O2/c1-10(2)13-9-19-14-12(13)7-11(8-18-14)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19) |
| Standard InChI Key | GEWAZQHNIJXIKG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine belongs to the class of boron-containing heterocycles, with a molecular formula of C₁₆H₂₃BN₂O₂ and a molecular weight of 286.2 g/mol . The IUPAC name reflects its substitution pattern: a pyrrolo[2,3-b]pyridine scaffold bearing an isopropyl group at position 3 and a dioxaborolane ring at position 5. Key spectroscopic identifiers include:
-
InChIKey:
GEWAZQHNIJXIKG-UHFFFAOYSA-N -
Canonical SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(C)C)N=C2.
The dioxaborolane moiety enhances stability and reactivity in cross-coupling reactions, while the isopropyl group influences steric and electronic properties, modulating interactions with biological targets .
Physicochemical Data
Table 1 summarizes critical physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 1620574-98-2 |
| Molecular Formula | C₁₆H₂₃BN₂O₂ |
| Molecular Weight | 286.2 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (N, B-O) |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 53.8 Ų |
Data sourced from PubChem and vendor specifications .
Synthesis and Structural Optimization
Core Scaffold Construction
Applications in Drug Discovery and Materials Science
Role in Kinase Inhibitor Development
Pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of kinases such as TBK1 (TANK-binding kinase 1), a regulator of innate immunity and cancer progression. Structural analogs of this compound, featuring substituted boronate esters, exhibit IC₅₀ values in the nanomolar range. For example, compound 15y (a pyrazolo[3,4-b]pyridine analog) demonstrated a TBK1 IC₅₀ of 0.2 nM, highlighting the pharmacophoric importance of the boronate group in hinge-binding interactions .
Suzuki-Miyaura Cross-Coupling
The boronate ester moiety enables carbon-carbon bond formation with aryl or heteroaryl halides, facilitating the synthesis of biaryl structures. This reactivity is exploited in constructing:
-
Anticancer agents: Boronate-containing analogs inhibit proliferation in A172 glioblastoma and Panc0504 pancreatic cancer cell lines .
-
Immune modulators: Derivatives suppress IFN-β and IL-6 production in macrophages, suggesting applications in autoimmune diseases .
Table 2 illustrates representative coupling reactions:
| Substrate | Product | Yield | Application |
|---|---|---|---|
| 5-Bromo-pyrrolopyridine | 5-Aryl-pyrrolopyridine | 75–90% | Kinase inhibitor intermediates |
| 3-Iodo-indole | 3-Boronate-indole | 82% | TLR4 antagonists |
Research Findings and Biological Activity
TBK1 Inhibition Mechanisms
Molecular docking studies reveal that the boronate group forms hydrogen bonds with conserved residues in the TBK1 ATP-binding pocket (e.g., Glu87 and Cys89), while the isopropyl group occupies a hydrophobic cleft near the DFG motif . This dual interaction profile enhances selectivity over related kinases like IKKε .
Cellular Efficacy
In THP-1 macrophages, analogs reduced IFN-β mRNA levels by >80% at 1 µM, corroborating target engagement . Antiproliferative effects in cancer cell lines (e.g., A375 melanoma, IC₅₀ = 2.1 µM) suggest off-target kinase activity or modulation of pro-survival pathways .
Future Directions and Challenges
Improving Metabolic Stability
While boronate esters enhance reactivity, they may confer susceptibility to oxidative metabolism. Strategies to address this include:
-
Prodrug approaches: Masking the boronate as a trifluoroborate salt.
-
Scaffold hopping: Exploring pyrrolo[3,2-d]pyrimidines to reduce lipophilicity .
Expanding Therapeutic Indications
Ongoing research explores applications in:
-
Neuroinflammation: Targeting TBK1 in microglial activation.
-
Fibrosis: Modulating TGF-β signaling via kinase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume